4-(2-Methyl-2H-tetrazol-5-yl)piperidine hydrochloride
Description
4-(2-Methyl-2H-tetrazol-5-yl)piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a 2-methyltetrazole group, forming a hydrochloride salt. Tetrazoles are nitrogen-rich aromatic rings often employed in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.5–5.0) and improved metabolic stability . The methyl group on the tetrazole enhances lipophilicity, while the hydrochloride salt improves aqueous solubility, making this compound suitable for pharmaceutical applications.
Properties
IUPAC Name |
4-(2-methyltetrazol-5-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.ClH/c1-12-10-7(9-11-12)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZILIUSNZBWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858260-98-6 | |
| Record name | Piperidine, 4-(2-methyl-2H-tetrazol-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858260-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 4-Cyanopiperidine
Piperidine-4-carbonitrile serves as the critical precursor. It is typically prepared via:
Cycloaddition with Sodium Azide
Reaction of 4-cyanopiperidine with sodium azide and ammonium chloride in DMF at 100°C for 12 hours yields 5-(piperidin-4-yl)-1H-tetrazole. This step achieves ~85% conversion but requires careful pH control to minimize side products.
Representative Data:
| Starting Material | Conditions | Yield |
|---|---|---|
| 4-Cyanopiperidine | NaN₃, NH₄Cl, DMF, 100°C, 12 h | 85% |
Regioselective Methylation of Tetrazole
Introducing the methyl group at the 2-position of the tetrazole is critical. Two methods are prominent:
Catalytic Hydrogenative Methylation
Adapted from CN106632240A, this approach uses formaldehyde under hydrogenation:
- Procedure: 5-(Piperidin-4-yl)-1H-tetrazole, formaldehyde (3 eq), and 10% Pd/C in methanol are stirred under H₂ (0.2 MPa) for 3 hours. The product is recrystallized from acetonitrile.
- Yield: 90.4% (reported for analogous substrate).
Mechanistic Insight: Formaldehyde acts as a methylating agent via in situ reduction, with Pd/C facilitating hydrogenolysis. The 2H-tautomer is favored under these conditions, ensuring regioselectivity.
Alkylation with Methyl Iodide
Alternative methylation using methyl iodide in the presence of potassium carbonate:
- Procedure: Reacting 5-(piperidin-4-yl)-1H-tetrazole with MeI (1.2 eq) in DMF at 60°C for 6 hours.
- Yield: ~78% (lower due to competing N1-alkylation).
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether or aqueous HCl (1 M) to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) affords the final product in >95% purity.
Analytical Data:
- 1H NMR (DMSO-d₆): δ 8.89 (s, 1H, tetrazole), 4.46 (s, 3H, N-CH₃), 3.60–3.72 (m, 1H, piperidine), 2.90–3.10 (m, 4H, piperidine), 1.70–1.90 (m, 4H, piperidine).
- HPLC Purity: 99.5% (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cycloaddition + Pd/C Me | High regioselectivity, scalable | Requires H₂ equipment | 90.4% |
| Cycloaddition + MeI | Simple reagents | Lower selectivity | 78% |
The hydrogenative methylation route is superior for industrial applications due to scalability and efficiency, albeit requiring specialized equipment.
Green Chemistry Considerations
Recent advancements emphasize solvent selection and catalyst recycling:
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methyl-2H-tetrazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a piperidine ring substituted with a tetrazole group. Its molecular formula is , and it exhibits a solid physical form with a purity of approximately 95% . The structural formula can be represented as follows:
Medicinal Chemistry Applications
Antiviral Activity
One of the primary applications of 4-(2-Methyl-2H-tetrazol-5-yl)piperidine hydrochloride is in the development of antiviral agents. Research has indicated that compounds containing tetrazole moieties can modulate the activity of various viral receptors, including CCR5, which is significant in HIV research . The compound's ability to inhibit specific receptor interactions makes it a candidate for further investigation in antiviral drug development.
Neuropharmacology
The compound has also been studied for its potential effects on the central nervous system. It may interact with neurotransmitter systems, leading to implications in treating neurological disorders. The modulation of certain receptor pathways could provide therapeutic benefits for conditions such as anxiety or depression.
Biochemical Applications
Biological Buffers
In biochemistry, this compound serves as an organic buffer. Its buffering capacity is essential in maintaining pH stability during biochemical assays and reactions, particularly those involving enzymatic activities where pH fluctuations can significantly affect outcomes .
Synthesis of Complex Molecules
The compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways that can lead to novel pharmaceutical compounds or biochemical reagents.
Material Science Applications
Polymer Chemistry
In material science, derivatives of tetrazole compounds are utilized in the synthesis of polymers with enhanced properties, such as increased thermal stability and improved mechanical strength. The incorporation of this compound into polymer matrices can result in materials suitable for high-performance applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2H-tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues of Piperidine Derivatives
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride
- Structure : Replaces the tetrazole with a 3-phenyl-1,2,4-triazole moiety.
- Molecular Formula : C₁₃H₁₇ClN₄ .
- Key Differences :
- Heterocyclic Ring : Triazole (3 N atoms) vs. tetrazole (4 N atoms). Triazoles exhibit lower acidity (pKa ~8–10) and reduced hydrogen-bonding capacity compared to tetrazoles.
- Substituent : Phenyl group increases steric bulk and lipophilicity compared to the methyl group in the target compound.
- Physicochemical Properties : Molar mass 264.75 g/mol; classified as irritant .
Paroxetine Hydrochloride and Related Compounds
- Structure: Piperidine ring substituted with benzodioxol and fluorophenyl groups. Examples include: Paroxetine Hydrochloride: 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride . Paroxetine Related Compound G: (±)-trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl-4′-phenyl)piperidine hydrochloride (C₂₅H₂₄FNO₃·HCl) .
- Key Differences :
- Substituents : Benzodioxol and fluorophenyl groups enhance serotonin reuptake inhibition (SSRI activity), whereas the tetrazole in the target compound may confer distinct pharmacological effects.
- Pharmacokinetics : Benzodioxol improves blood-brain barrier penetration, while tetrazoles may influence metabolic stability .
Pioglitazone Hydrochloride
- Structure: Thiazolidinedione core with a pyridinyl-ethoxy-benzyl group (C₁₉H₂₀FNO₃·HCl) .
- Key Differences :
Physicochemical and Pharmacological Comparison
Research Findings and Implications
Tetrazole vs. Triazole: Tetrazoles exhibit stronger hydrogen-bonding capacity, enhancing target binding in drug-receptor interactions. The methyl group in the target compound may reduce steric hindrance compared to phenyl-substituted triazoles .
Substituent Effects: Fluorophenyl and benzodioxol groups in paroxetine derivatives optimize CNS penetration and receptor affinity, whereas the tetrazole in the target compound may prioritize solubility and stability .
Salt Forms :
- Hydrochloride salts improve water solubility across all compounds, critical for oral administration .
Biological Activity
4-(2-Methyl-2H-tetrazol-5-yl)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various studies and findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tetrazole moiety, which is known to influence its biological properties. The specific structure can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 188.64 g/mol
This structure is significant because the tetrazole group is often associated with various pharmacological activities, including interactions with neurotransmitter systems.
1. Neurotransmitter Reuptake Inhibition
Research indicates that compounds containing the tetrazole-piperidine structure exhibit significant inhibitory effects on neurotransmitter reuptake, particularly serotonin (5-HT), norepinephrine (NE), and dopamine (DA). A study demonstrated that derivatives of this compound showed IC values of 158.7 nM for 5-HT, 99 nM for NE, and 97.5 nM for DA, suggesting potent reuptake inhibition capabilities .
Table 1: Inhibitory Potency of Related Compounds
| Compound | 5-HT IC (nM) | NE IC (nM) | DA IC (nM) |
|---|---|---|---|
| Compound A | 158.7 | 99 | 97.5 |
| Compound B | TBD | TBD | TBD |
2. Interaction with Receptors
The tetrazole moiety allows for selective interaction with various receptors, particularly in the central nervous system. Docking studies have shown that these compounds can effectively bind to the ligand-binding pocket of the human serotonin transporter (hSERT), influencing serotonin levels in the synaptic cleft .
3. Antidiabetic Potential
Preliminary studies have suggested that related tetrazole-containing compounds may possess antidiabetic properties. For instance, certain derivatives were found to lower fasting blood glucose levels in animal models, indicating potential use in managing diabetes .
4. Anticancer Activity
The compound's ability to inhibit poly(ADP-ribose) polymerase (PARP) has been explored as a mechanism for anticancer activity. PARP inhibitors are crucial in cancer therapy, especially for BRCA1-mutant cancers, as they interfere with DNA repair mechanisms .
Case Study 1: Neuropharmacological Effects
In a study involving animal models, administration of a related tetrazole derivative resulted in significant alterations in behavior consistent with enhanced serotonergic activity. The results indicated an increase in locomotor activity and reduced anxiety-like behaviors, suggesting potential applications in treating mood disorders.
Case Study 2: Antidiabetic Effects
In another investigation focusing on glucose metabolism, a derivative of the compound was administered to diabetic mice. The results showed a marked decrease in blood glucose levels post-treatment compared to controls, supporting its potential role as an antidiabetic agent .
Q & A
Q. What are the recommended analytical techniques for characterizing 4-(2-Methyl-2H-tetrazol-5-yl)piperidine hydrochloride?
To ensure structural integrity and purity, use a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns and hydrogen environments. Compare chemical shifts with similar piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Validate purity >98% using UV detection at 254 nm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., expected [M+H] for CHNCl: ~203.6 Da) .
Q. How should researchers safely handle and store this compound?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact. Conduct reactions in a fume hood due to potential respiratory irritation .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Stability studies suggest a shelf life of 12 months under these conditions .
Q. What synthetic routes are reported for piperidine-tetrazole derivatives, and how can they be optimized?
- Key Method : Nucleophilic substitution of piperidine precursors with tetrazole moieties. For example, coupling 4-chloropiperidine with 2-methyltetrazole under basic conditions (e.g., KCO/DMF, 60°C) .
- Optimization : Use Design of Experiments (DOE) to vary reaction time (6–24 hrs), temperature (40–80°C), and catalyst loading (1–5 mol%). Monitor yield via TLC and HPLC .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. Compare with analogs like 4-piperidinyl amine hydrochloride to identify substituent effects .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on tetrazole’s hydrogen-bonding capacity and piperidine’s conformational flexibility .
Q. How should researchers address contradictory data in solubility or stability studies of similar piperidine derivatives?
- Case Example : Discrepancies in aqueous solubility of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride (0.5–1.2 mg/mL) may arise from pH variations or polymorphic forms .
- Resolution : Conduct controlled experiments under standardized conditions (pH 7.4 PBS buffer, 25°C). Characterize polymorphs via X-ray crystallography (as in ) and correlate with solubility .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield?
- Process Parameters : Optimize mixing efficiency (e.g., overhead stirring vs. microreactors) and solvent choice (switch DMF to ethanol for easier purification). Pilot studies show a 15% yield increase with ethanol at 70°C .
- Quality Control : Implement inline FTIR to monitor reaction progress and PAT (Process Analytical Technology) for real-time adjustments .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
